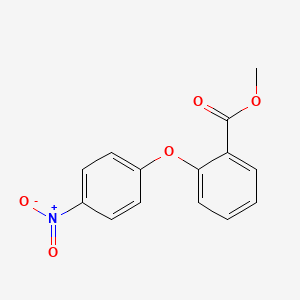

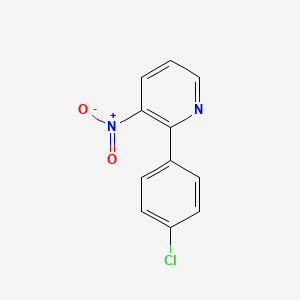

![molecular formula C12H15NO4S B1303365 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid CAS No. 465514-21-0](/img/structure/B1303365.png)

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

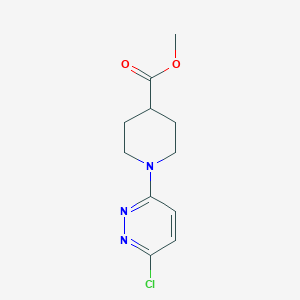

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Gut Function Regulation

Benzoic acid, a derivative closely related to the compound of interest, has been identified for its potential to regulate gut functions. It functions as an antibacterial and antifungal preservative in foods and feeds, with studies suggesting that appropriate levels might enhance gut health by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health, indicating the need for balanced usage. The exact mechanisms through which benzoic acid influences various intestinal physiological functions remain an area for further exploration (Mao et al., 2019).

Pharmacokinetic Analysis for Dietary Exposures

The pharmacokinetic behavior of benzoic acid, which shares structural similarities with the target compound, has been extensively analyzed across different species including rats, guinea pigs, and humans. This research provides critical insights into metabolic and dosimetric variations, contributing significantly to understanding the implications of dietary exposures to benzoic acid and related compounds. Such studies lay the groundwork for assessing the safety and regulatory standards of these substances in food products (Hoffman & Hanneman, 2017).

Synthetic Utilities in Medicinal Chemistry

The versatility of compounds structurally related to 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is further exemplified in their application within medicinal chemistry for synthesizing a variety of bioactive molecules. For instance, the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines highlights the synthetic utility and broad applicability of these compounds in creating novel therapeutic agents with potential biological applications (Ibrahim, 2011).

Implications in Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential environmental and therapeutic applications of related chemical structures. This research elucidates the kinetics, mechanisms, and by-products of AOPs, underscoring the importance of understanding chemical degradation pathways for both environmental safety and the development of effective waste treatment technologies. By-products identified from these processes provide insights into the chemical behavior and interaction of similar compounds in various contexts (Qutob et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVAVIKQXATKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380655 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-21-0 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

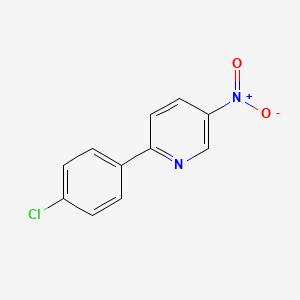

![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)